molecular formula C8H9NO2 B12969400 5-(Furan-3-yl)pyrrolidin-2-one

5-(Furan-3-yl)pyrrolidin-2-one

Cat. No.: B12969400
M. Wt: 151.16 g/mol
InChI Key: QLMWGVHYFMVGDP-UHFFFAOYSA-N
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Description

5-(Furan-3-yl)pyrrolidin-2-one: is a heterocyclic compound that features a five-membered lactam ring fused with a furan ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-3-yl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the cyclization of functionalized acyclic substrates. For instance, the reaction of donor-acceptor cyclopropanes with primary amines, followed by in situ lactamization and dealkoxycarbonylation, can yield pyrrolidin-2-ones . Another method involves the selective synthesis via the ring contraction and deformylative functionalization of piperidine derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microfluidic systems has been explored to enhance the efficiency and scalability of the synthesis process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Furan-3-yl)pyrrolidin-2-one is unique due to the presence of both the furan and lactam rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable scaffold in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

5-(furan-3-yl)pyrrolidin-2-one

InChI

InChI=1S/C8H9NO2/c10-8-2-1-7(9-8)6-3-4-11-5-6/h3-5,7H,1-2H2,(H,9,10)

InChI Key

QLMWGVHYFMVGDP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C2=COC=C2

Origin of Product

United States

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